2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoroph enyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-amino-substituted triazole core. Key structural features include:
- A 4-(tert-butyl)phenyl group at position 5 of the triazole ring, introducing steric bulk and lipophilicity.
- A thioether linkage connecting the triazole to the acetamide moiety.
- An N-(2,4-difluorophenyl) group on the acetamide, contributing electron-withdrawing effects and influencing pharmacokinetics.
The tert-butyl group enhances metabolic stability and membrane permeability, while the difluorophenyl moiety may optimize target binding via halogen interactions .
Properties
Molecular Formula |
C20H21F2N5OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H21F2N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-25-26-19(27(18)23)29-11-17(28)24-16-9-8-14(21)10-15(16)22/h4-10H,11,23H2,1-3H3,(H,24,28) |
InChI Key |
ZRIQWANSNOJHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide
The triazole ring is constructed via cyclization of a thiosemicarbazide precursor. A representative pathway involves:
-
Formation of 4-(tert-butyl)phenylhydrazine :
-
Thiosemicarbazide synthesis :
-
Cyclization to triazole-3-thiol :
Table 1: Optimization of Intermediate A Synthesis
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization time | 4 hr vs. 8 hr | 68 vs. 72 | |
| Acidification pH | pH 3 vs. pH 4 | 70 vs. 65 | |
| Solvent for step 2 | Ethanol vs. DMF | 72 vs. 58 |
Synthesis of Intermediate B: 2-Chloro-N-(2,4-difluorophenyl)acetamide
Acetylation of 2,4-Difluoroaniline
-
Reaction with chloroacetyl chloride :
-
Purification :
Key Challenge : Competitive formation of N,N-diacetyl byproducts is mitigated by maintaining low temperatures and stoichiometric control.
Coupling of Intermediates A and B
Thioether Formation
Intermediate A reacts with Intermediate B via nucleophilic substitution:
-
Reaction conditions :
-
Workup :
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 78 |
| NaH | THF | 25 | 62 |
| DBU | Acetonitrile | 80 | 70 |
Final Product Characterization
Spectroscopic Validation
Purity Assessment
Alternative Synthetic Routes
One-Pot Triazole-Acetamide Assembly
A streamlined approach involves in situ generation of the triazole-thiol and direct coupling with 2-chloroacetamide derivatives. This method reduces isolation steps but requires precise stoichiometry control (yield: 65–70%).
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Structure
The structural formula of this compound features a triazole ring, which is known for its diverse biological activity. The presence of a tert-butyl group and difluorophenyl moiety enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. Percent growth inhibition (PGI) values were notably high, indicating effective antiproliferative activity .
- Mechanism of Action : Research suggests that triazole derivatives may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Antibacterial Activity : The synthesized triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard susceptibility testing methods .
- Antifungal Activity : In addition to antibacterial effects, the compound showed efficacy against fungal strains, making it a candidate for antifungal drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and potency |
| Difluorophenyl moiety | Improves binding affinity |
| Triazole ring | Contributes to biological activity |
Computational Studies
In silico studies have been employed to predict the binding affinity and interaction modes of the compound with various biological targets:
- Molecular Docking : Simulations indicate favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against A549 lung cancer cells revealed a dose-dependent response with IC50 values indicating significant cytotoxicity at micromolar concentrations. Histological analysis confirmed apoptosis as the primary mechanism of action.
Case Study 2: Antimicrobial Testing
In a comparative study of various triazole derivatives, this compound was found to outperform others in inhibiting Staphylococcus aureus and Candida albicans growth, showcasing its potential as a dual-action therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Triazole Substituents
- Amino Group (Position 4): Present in all analogs (e.g., ), this group is critical for hydrogen bonding with biological targets.
- 3,4,5-Trimethoxyphenyl (): Increases polarity and π-π stacking capacity but may reduce metabolic stability due to methoxy groups . Trifluoromethyl (): Introduces strong electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes .
Acetamide-Aryl Modifications
- N-(2,4-Difluorophenyl) (Target compound): Fluorine atoms enhance bioavailability and modulate electron density for optimized receptor interactions.
- N-(4-Phenoxyphenyl) (): Phenoxy groups may improve solubility but increase molecular weight (~465 g/mol vs. ~443 g/mol for the target compound) .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 443.5 | 465.6 | 401.4 |
| Calculated logP | ~3.8 | ~2.9 | ~3.2 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 6 | 7 | 5 |
Biological Activity
The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide is a member of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a triazole ring, an acetamide group, and a tert-butyl substituent on the phenyl ring. This unique arrangement is believed to contribute to its biological properties.
Antimicrobial Activity
- Antifungal Properties : The 1,2,4-triazole scaffold is well-documented for its antifungal activity. Research indicates that derivatives of this scaffold exhibit potent antifungal effects against various pathogens. For instance, compounds with similar structures have shown efficacy against Candida species and Aspergillus species with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL .
- Antibacterial Effects : The compound has potential antibacterial properties as well. Studies have demonstrated that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds similar to our target have reported MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves the inhibition of fungal ergosterol biosynthesis or bacterial DNA synthesis . This interference with critical cellular processes highlights their potential as antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells through various pathways:
- Cell Proliferation Inhibition : In vitro studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 20 µM .
- Mechanistic Insights : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis . For example, compounds have been shown to activate caspases and increase reactive oxygen species (ROS) levels within cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Substituents on Phenyl Ring | Electron-donating groups enhance activity; bulky groups may hinder it. |
| Position of Triazole Ring | Substitution at specific positions can significantly alter potency. |
| Alkyl Chain Length | Shorter alkyl chains tend to retain higher activity compared to longer ones. |
This table summarizes key findings from SAR studies that inform the design of more potent derivatives.
Case Studies
- Synthesis and Evaluation : A study synthesized several triazole derivatives including our target compound and evaluated their antimicrobial and anticancer activities. The results indicated that modifications at the tert-butyl position could enhance antibacterial efficacy against resistant strains .
- Clinical Relevance : Given the rising resistance among pathogens, compounds like this triazole derivative are being investigated for their potential use in combination therapies to overcome resistance mechanisms .
Q & A
Q. What are the recommended methods for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiolation : Reacting a triazole precursor with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
Acetamide Coupling : Using coupling agents like HATU or DCC to conjugate the thiolated triazole with the difluorophenylacetamide moiety.
- Critical Parameters :
| Step | Temperature | Solvent | Catalyst/Purification | Yield Optimization |
|---|---|---|---|---|
| 1 | 60–80°C | DMF | Sodium hydride | Chromatography |
| 2 | RT–40°C | DCM | Triethylamine | Recrystallization |
- Key Reference : Optimize reaction times and solvent polarity to minimize byproducts .
Q. How is the compound structurally characterized after synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, triazole protons at 8.1–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching C₂₁H₂₂F₂N₅O₂S).
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical substituents for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace tert-butyl with methyl or phenyl; vary fluorophenyl positions).
- Activity Profiling : Test analogs in parallel using standardized assays (e.g., compare MIC or IC₅₀ values).
- Key Findings :
| Substituent Modification | Observed Impact on Activity |
|---|---|
| tert-butyl → methyl | Reduced hydrophobic interactions, lower potency |
| 2,4-difluorophenyl → mono-fluorophenyl | Altered target binding affinity |
Q. What strategies are effective in determining the compound’s mechanism of action (MOA)?
- Methodological Answer :
- Molecular Docking : Simulate interactions with putative targets (e.g., bacterial dihydrofolate reductase or human topoisomerase II) .
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment .
- Key Insight : Fluorophenyl groups enhance π-π stacking in enzyme active sites .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Purity : Re-analyze compound batches via HPLC (>98% purity required for reproducibility) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., triazole derivatives lacking the tert-butyl group) .
Q. How should stability and degradation profiles be assessed under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies :
| Condition | Temperature | Humidity | Analysis Interval | Key Metrics |
|---|---|---|---|---|
| Long-term | 25°C | 60% RH | 0, 3, 6, 12 months | HPLC purity |
| Stress | 40°C | 75% RH | 0, 1, 2 weeks | Degradation products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
